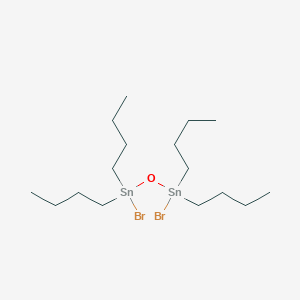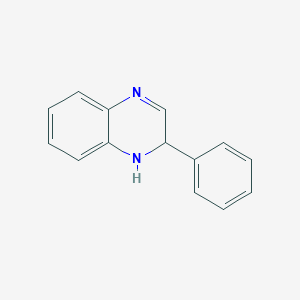
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) typically involves the reaction of 2-Ethyl-2-propyl-1,3-propanediol with acetyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired bis(acetylcarbamate) product. The reaction conditions often include:
Temperature: The reaction is usually conducted at a temperature range of 50-70°C.
Catalysts: Catalysts such as tertiary amines or metal catalysts may be used to enhance the reaction rate.
Solvents: Common solvents used in the reaction include dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of 2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) involves similar synthetic routes but with optimized conditions for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-Ethyl-2-propyl-1,3-propanediol and acetylcarbamic acid.
Oxidation: Oxidative conditions can lead to the formation of corresponding carbonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Reagents such as hydrochloric acid or sodium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 2-Ethyl-2-propyl-1,3-propanediol and acetylcarbamic acid.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential use as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification.
Industrial Chemistry: It is explored for its potential use as a stabilizer in polymer chemistry and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) involves its hydrolysis to release 2-Ethyl-2-propyl-1,3-propanediol and acetylcarbamic acid. The released compounds can then interact with various molecular targets, such as enzymes or receptors, leading to their modulation. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: Known for its sedative and muscle relaxant effects.
2,2-Bis(hydroxymethyl)pentane: Used in the synthesis of various chemical intermediates.
Meprobamate: A well-known anxiolytic drug derived from similar carbamate chemistry.
Uniqueness
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) is unique due to its specific structure, which allows for targeted hydrolysis and release of active compounds. This makes it particularly useful in prodrug design and other applications where controlled release is desired.
Eigenschaften
CAS-Nummer |
25648-88-8 |
|---|---|
Molekularformel |
C14H24N2O6 |
Molekulargewicht |
316.35 g/mol |
IUPAC-Name |
[2-(acetylcarbamoyloxymethyl)-2-ethylpentyl] N-acetylcarbamate |
InChI |
InChI=1S/C14H24N2O6/c1-5-7-14(6-2,8-21-12(19)15-10(3)17)9-22-13(20)16-11(4)18/h5-9H2,1-4H3,(H,15,17,19)(H,16,18,20) |
InChI-Schlüssel |
IHTKSVYIDWAIPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC)(COC(=O)NC(=O)C)COC(=O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan](/img/structure/B14682394.png)
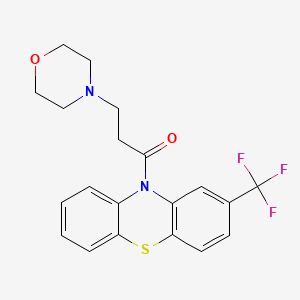
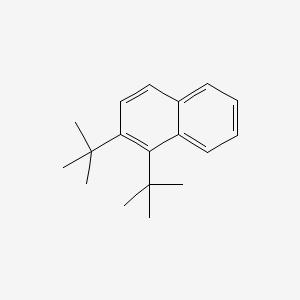
![Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4h-pyrido[1,2-a]pyrimidine-1,3(6h)-dicarboxylate](/img/structure/B14682422.png)
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
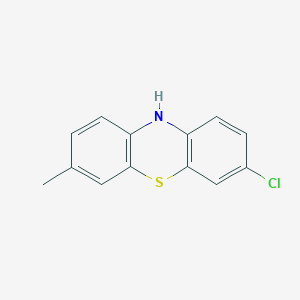


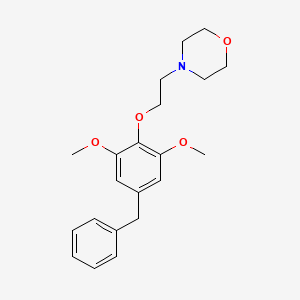
![5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione](/img/structure/B14682440.png)
